molecular formula C8H7NO2 B128811 3-Methyl-2-nitrosobenzaldehyde CAS No. 143631-89-4

3-Methyl-2-nitrosobenzaldehyde

Cat. No. B128811
M. Wt: 149.15 g/mol
InChI Key: VOQDWFPPJQVSTE-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrosobenzaldehyde (MNB) is a synthetic organic compound that belongs to the family of nitrosobenzoic acid derivatives. MNB is widely used in the scientific research community as a versatile reagent for the synthesis of various organic compounds. MNB has also been shown to exhibit a wide range of biological activities, making it an attractive target for drug discovery.

Mechanism Of Action

The mechanism of action of 3-Methyl-2-nitrosobenzaldehyde is not fully understood. However, it is believed that 3-Methyl-2-nitrosobenzaldehyde exerts its biological effects by interacting with cellular proteins and enzymes, leading to the inhibition of their activity. 3-Methyl-2-nitrosobenzaldehyde has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Biochemical And Physiological Effects

3-Methyl-2-nitrosobenzaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. 3-Methyl-2-nitrosobenzaldehyde has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential antibacterial and antifungal agent. 3-Methyl-2-nitrosobenzaldehyde has also been shown to inhibit the replication of various viruses, making it a potential antiviral agent. 3-Methyl-2-nitrosobenzaldehyde has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methyl-2-nitrosobenzaldehyde in lab experiments is its versatility as a reagent for the synthesis of various organic compounds. 3-Methyl-2-nitrosobenzaldehyde has also been shown to exhibit a wide range of biological activities, making it an attractive target for drug discovery. However, one of the main limitations of using 3-Methyl-2-nitrosobenzaldehyde is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-Methyl-2-nitrosobenzaldehyde in scientific research. One potential direction is the development of novel drugs for the treatment of various diseases, including cancer. Another potential direction is the use of 3-Methyl-2-nitrosobenzaldehyde as a tool for the study of cellular proteins and enzymes. Additionally, the synthesis of novel derivatives of 3-Methyl-2-nitrosobenzaldehyde may lead to the discovery of new biological activities and potential drug candidates.

Synthesis Methods

The synthesis of 3-Methyl-2-nitrosobenzaldehyde involves the reaction of 3-methyl-2-nitrobenzaldehyde with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure 3-Methyl-2-nitrosobenzaldehyde.

Scientific Research Applications

3-Methyl-2-nitrosobenzaldehyde has been widely used in scientific research as a versatile reagent for the synthesis of various organic compounds. 3-Methyl-2-nitrosobenzaldehyde has also been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 3-Methyl-2-nitrosobenzaldehyde has been used in the development of novel drugs for the treatment of various diseases.

properties

CAS RN

143631-89-4

Product Name

3-Methyl-2-nitrosobenzaldehyde

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-2-nitrosobenzaldehyde

InChI

InChI=1S/C8H7NO2/c1-6-3-2-4-7(5-10)8(6)9-11/h2-5H,1H3

InChI Key

VOQDWFPPJQVSTE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C=O)N=O

Canonical SMILES

CC1=C(C(=CC=C1)C=O)N=O

synonyms

Benzaldehyde, 3-methyl-2-nitroso- (9CI)

Origin of Product

United States

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